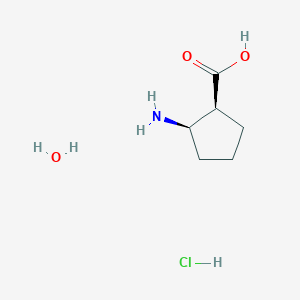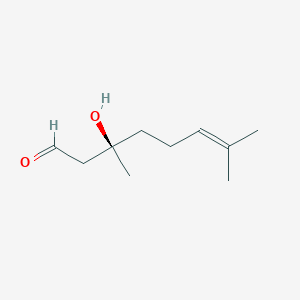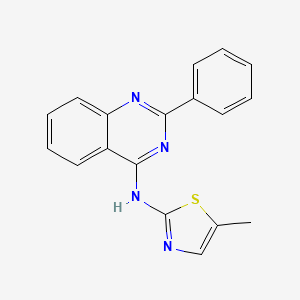![molecular formula C11H8N2O3S B12579437 1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione CAS No. 194352-49-3](/img/structure/B12579437.png)
1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione is a heterocyclic compound that features a unique fusion of naphthalene and thiadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione typically involves the cyclization of appropriate naphthalene derivatives with thiadiazine precursors. One common method includes the reaction of 2,3-dichloro-1,4-naphthoquinone with thioacetamide or thiourea, leading to the formation of the desired thiadiazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions, such as temperature, pressure, and solvent systems.
Chemical Reactions Analysis
Types of Reactions: 1lambda6-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene or thiadiazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiadiazine rings.
Scientific Research Applications
1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: It is investigated for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1lambda6-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the compound binds to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
1,3,4-Thiadiazole Derivatives: Explored for their anticancer and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: Investigated for their potential as anticancer agents.
Uniqueness: 1lambda6-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione stands out due to its unique structural features, which combine the properties of naphthalene and thiadiazine rings. This fusion imparts distinct electronic and steric characteristics, making it a versatile compound for various applications.
Properties
CAS No. |
194352-49-3 |
|---|---|
Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
1,1-dioxo-4H-benzo[h][1,2,4]benzothiadiazin-3-one |
InChI |
InChI=1S/C11H8N2O3S/c14-11-12-9-6-5-7-3-1-2-4-8(7)10(9)17(15,16)13-11/h1-6H,(H2,12,13,14) |
InChI Key |
RUVGCEHIHNRVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


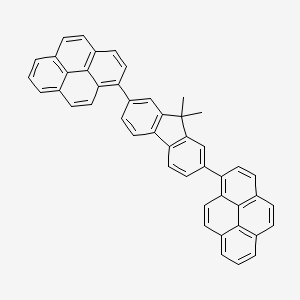
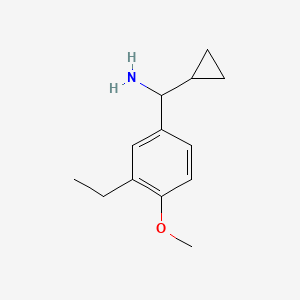
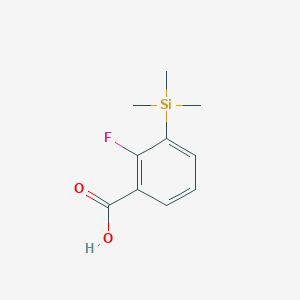
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
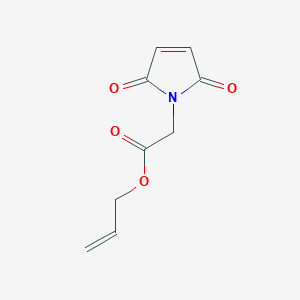
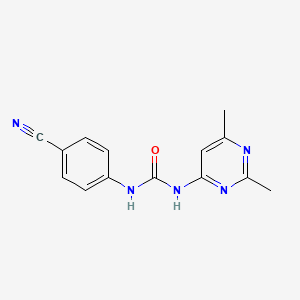
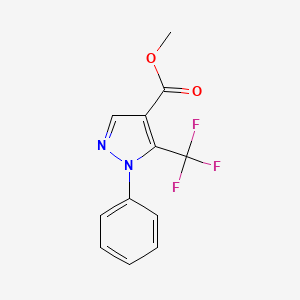
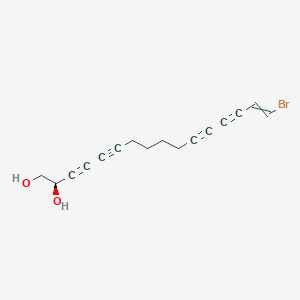
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
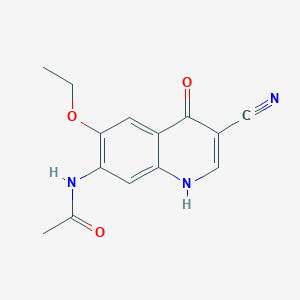
![Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-](/img/structure/B12579415.png)
